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molecular formula C15H19NO B8291009 3-Pyrrolidino-5-methoxy-1,2-dihydronaphthalene

3-Pyrrolidino-5-methoxy-1,2-dihydronaphthalene

Cat. No. B8291009
M. Wt: 229.32 g/mol
InChI Key: IALOYZRGZGLUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026707

Procedure details

To 75 ml of toluene were added 3.52 g (20 mmol) of 8-methoxy-2-tetralone followed by 2.5 g of pyrrolidine. The mixture was heated to reflux for three hours after which the solvent was evaporated in vacuo to give 3-pyrrolidino-5-methoxy-1,2-dihydronaphthalene as a dark oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][C:10](=O)[CH2:9][CH2:8]2.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1>C1(C)C=CC=CC=1>[N:14]1([C:10]2[CH2:9][CH2:8][C:7]3[C:12]([CH:11]=2)=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][CH:6]=3)[CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
3.52 g
Type
reactant
Smiles
COC=1C=CC=C2CCC(CC12)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours after which the solvent
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C=1CCC2=CC=CC(=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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